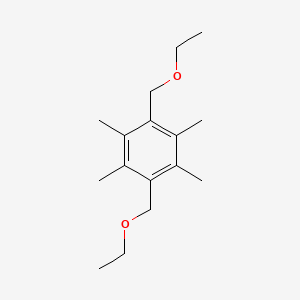![molecular formula C16H31ISi3 B12521974 [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) CAS No. 674772-95-3](/img/structure/B12521974.png)
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is a chemical compound with the molecular formula C19H29ISi3 It is characterized by the presence of an iodophenyl group attached to a methanetriyl group, which is further bonded to three trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) typically involves the reaction of 4-iodobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodophenyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of radiolabeled compounds for imaging studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of the reactive iodophenyl group. The trimethylsilane groups provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: This compound has a similar structure but contains an ethynyl group instead of a methanetriyl group.
(4-Bromophenylethynyl)trimethylsilane: Similar to the above compound but with a bromine atom instead of iodine.
(4-Methoxyphenyl)trimethylsilane: Contains a methoxy group instead of an iodophenyl group.
Uniqueness
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodophenyl group with three trimethylsilane groups provides a balance of reactivity and stability, making it a valuable compound in various research applications .
Properties
CAS No. |
674772-95-3 |
|---|---|
Molecular Formula |
C16H31ISi3 |
Molecular Weight |
434.58 g/mol |
IUPAC Name |
[(4-iodophenyl)-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H31ISi3/c1-18(2,3)16(19(4,5)6,20(7,8)9)14-10-12-15(17)13-11-14/h10-13H,1-9H3 |
InChI Key |
MLDQCLLRLKOZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)I)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
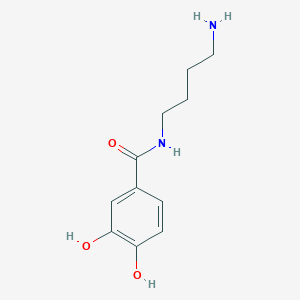
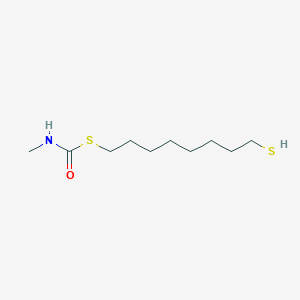
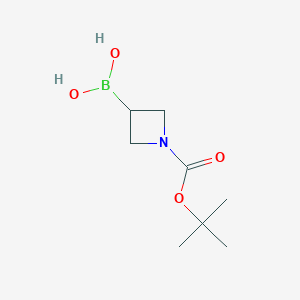
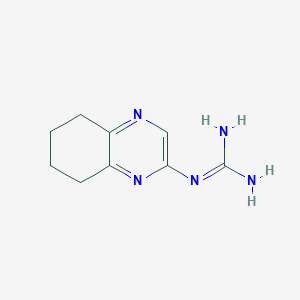
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
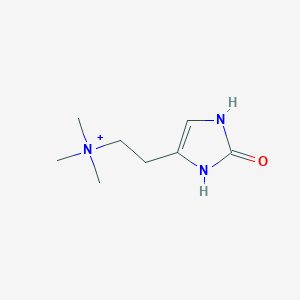
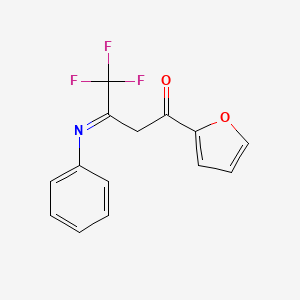
![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
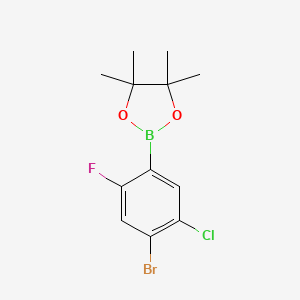
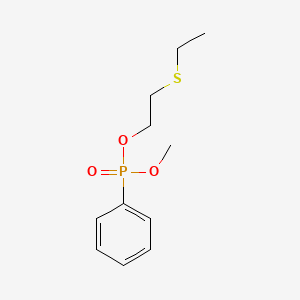
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
